molecular formula C44H78NO8P B137251 Palmitoyleicosapentaenoyl Phosphatidylcholine CAS No. 99296-77-2

Palmitoyleicosapentaenoyl Phosphatidylcholine

Cat. No.: B137251
CAS No.: 99296-77-2
M. Wt: 780.1 g/mol
InChI Key: KLTHQSWIRFFBRI-KOQZQRJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyleicosapentaenoyl Phosphatidylcholine is a compound that belongs to the class of phosphatidylcholines, which are a major component of biological membranes. It has the chemical formula C44H78NO8P and a molecular weight of 780.07 g/mol . This compound is known for its role in maintaining cell membrane stability and improving the cell’s resistance to external stimuli .

Preparation Methods

Palmitoyleicosapentaenoyl Phosphatidylcholine can be prepared through both chemical synthesis and biological methods .

    Chemical Synthesis: This method involves the reaction of suitable fatty acid groups with phosphodiester groups.

    Biological Methods: These methods involve the use of microorganisms that produce phosphatidylcholine synthase enzymes.

Chemical Reactions Analysis

Palmitoyleicosapentaenoyl Phosphatidylcholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Palmitoyleicosapentaenoyl Phosphatidylcholine has a wide range of scientific research applications :

    Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.

    Biology: It plays a crucial role in maintaining cell membrane integrity and function.

    Medicine: It is being studied for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of pharmaceuticals and other biochemical products.

Comparison with Similar Compounds

Palmitoyleicosapentaenoyl Phosphatidylcholine can be compared with other similar compounds, such as other phosphatidylcholines and plasmalogens :

    Phosphatidylcholines: These are a class of phospholipids that incorporate choline as a headgroup.

    Plasmalogens: These are a class of glycerophospholipids that contain a vinyl-ether and an ester bond at the sn-1 and sn-2 positions, respectively.

This compound is unique due to its specific fatty acid composition and its potential therapeutic applications in various diseases .

Properties

IUPAC Name

[3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H78NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23,25,29,31,42H,6-7,9,11-13,15,17-19,22,24,26-28,30,32-41H2,1-5H3/b10-8-,16-14-,21-20-,25-23-,31-29-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTHQSWIRFFBRI-KOQZQRJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H78NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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